molecular formula C17H15ClN2O2S B5039175 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B5039175
M. Wt: 346.8 g/mol
InChI Key: DRUCSDFFYPQFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione family. It is commonly known as CM-3 or MCC-555 and has been the subject of numerous scientific studies due to its potential in the treatment of various diseases, including cancer and diabetes. In

Mechanism of Action

The mechanism of action of 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, resulting in improved insulin sensitivity and glucose homeostasis. Additionally, it has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation, and induce the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of PPARγ and inhibition of NF-κB. This leads to improved glucose and lipid metabolism, reduced inflammation, and induction of apoptosis in cancer cells. Additionally, it has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and mechanism of action. This allows for consistent and reproducible results across different studies. However, one limitation is its potential toxicity, which may require careful dosing and monitoring in animal models.

Future Directions

There are several future directions for research on 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential in combination therapy with other anticancer or antidiabetic drugs. Additionally, further studies are needed to elucidate its exact mechanism of action and identify potential targets for drug development. Finally, there is also a need for more extensive toxicity studies to determine its safety for clinical use.

Synthesis Methods

The synthesis of 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves the reaction between 3-chloro-4-methylaniline and 3-methylbenzaldehyde in the presence of a base, followed by a cyclization reaction with thioacetic acid. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels in animal models. Additionally, it has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

5-(3-chloro-4-methylanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10-4-3-5-13(8-10)20-16(21)15(23-17(20)22)19-12-7-6-11(2)14(18)9-12/h3-9,15,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUCSDFFYPQFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.